3/'(2/')-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenosine 5/'-diphosphate
3/'(2/')-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenosine 5/'-diphosphate
Brand Name:
Vulcanchem
CAS No.:
110682-84-3
VCID:
VC0012561
InChI:
InChI=1S/C26H23N5O12P2/c32-20(15-4-2-1-3-5-15)16-6-8-17(9-7-16)26(35)42-45(38,39)43-44(36,37)40-12-18-21(33)22(34)25(41-18)31-14-28-19-23-27-10-11-30(23)13-29-24(19)31/h1-11,13-14,18,21-22,25,33-34H,12H2,(H,36,37)(H,38,39)/t18-,21-,22-,25-/m1/s1
SMILES:
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O
Molecular Formula:
C26H23N5O12P2
Molecular Weight:
659.4 g/mol
3/'(2/')-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenosine 5/'-diphosphate
CAS No.: 110682-84-3
Main Products
VCID: VC0012561
Molecular Formula: C26H23N5O12P2
Molecular Weight: 659.4 g/mol
CAS No. | 110682-84-3 |
---|---|
Product Name | 3/'(2/')-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenosine 5/'-diphosphate |
Molecular Formula | C26H23N5O12P2 |
Molecular Weight | 659.4 g/mol |
IUPAC Name | [[[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] 4-benzoylbenzoate |
Standard InChI | InChI=1S/C26H23N5O12P2/c32-20(15-4-2-1-3-5-15)16-6-8-17(9-7-16)26(35)42-45(38,39)43-44(36,37)40-12-18-21(33)22(34)25(41-18)31-14-28-19-23-27-10-11-30(23)13-29-24(19)31/h1-11,13-14,18,21-22,25,33-34H,12H2,(H,36,37)(H,38,39)/t18-,21-,22-,25-/m1/s1 |
Standard InChIKey | HAZAYIMMDPPYTB-PXOHRUDZSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O |
SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O |
Synonyms | 3'(2')-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenosine 5'-diphosphate 3'(2')-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenosine 5'-diphosphate, 14C-labeled 3'(2')-O-(4-benzoylbenzoyl)-1,N(6)-ethenoadenosine 5'-diphosphate, 3H-labeled Bz(2)epsilon ADP |
PubChem Compound | 3082578 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume